molecular formula C17H12ClN3O5S B11449413 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

Cat. No.: B11449413
M. Wt: 405.8 g/mol
InChI Key: YFCVGGFLRYRADE-UHFFFAOYSA-N
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Description

2-{[5-(5-CHLORO-2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic rings, oxadiazole, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-CHLORO-2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Sulfanyl Group: The oxadiazole ring can be further functionalized by introducing a sulfanyl group through nucleophilic substitution reactions.

    Attachment of the Aromatic Rings: The final step involves coupling the oxadiazole-sulfanyl intermediate with the appropriate aromatic rings using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic properties.

Biology

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, which can be explored in drug development.

    Biochemical Probes: It can be used as a probe to study enzyme mechanisms and interactions.

Medicine

    Drug Development: The compound can be a lead molecule in the development of new pharmaceuticals targeting specific pathways.

Industry

    Polymer Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The oxadiazole ring can interact with enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(5-CHLORO-2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is unique due to the presence of both an oxadiazole ring and a nitro group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C17H12ClN3O5S

Molecular Weight

405.8 g/mol

IUPAC Name

2-[[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C17H12ClN3O5S/c1-25-15-7-4-11(18)8-13(15)16-19-20-17(26-16)27-9-14(22)10-2-5-12(6-3-10)21(23)24/h2-8H,9H2,1H3

InChI Key

YFCVGGFLRYRADE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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